BenchChemオンラインストアへようこそ!

SARS-CoV-2 Mpro-IN-1

SARS-CoV-2 Main protease Enzyme inhibition

SARS-CoV-2 Mpro-IN-1 (compound 16b-3) is an irreversible, covalent Mpro inhibitor (IC50 116 nM) built on a unique benzoisothiazolone scaffold distinct from peptidomimetic and nitrile-based inhibitors. Its confirmed selectivity over PLpro and RdRp makes it an essential orthogonal tool for validating target engagement and eliminating off-target effects. The irreversible binding mechanism enables durable target suppression in washout and viral rebound assays. Use this compound to explore non-peptidomimetic chemical space, evolve resistance pathways inaccessible to clinical nitrile inhibitors, and generate patentably distinct lead series.

Molecular Formula C15H11FN2O2S
Molecular Weight 302.3 g/mol
Cat. No. B12413557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-1
Molecular FormulaC15H11FN2O2S
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=CC=C3S2)F
InChIInChI=1S/C15H11FN2O2S/c16-11-7-4-8-12-14(11)15(20)18(21-12)9-13(19)17-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)
InChIKeyCVZJBSVIOIQXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 Mpro-IN-1: A Selective, Irreversible Main Protease Inhibitor for COVID-19 Research and Antiviral Drug Discovery


SARS-CoV-2 Mpro-IN-1 (compound 16b-3) is a potent, selective, and irreversible small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) with an enzymatic IC50 of 116 nM [1]. It belongs to the benzoisothiazolone chemical class and acts via covalent modification of the catalytic cysteine residue [1]. The compound demonstrates target selectivity, preferentially inhibiting Mpro over other viral enzymes such as PLpro and RdRp [1], positioning it as a valuable tool compound for dissecting viral protease biology and validating Mpro-dependent antiviral strategies.

Why SARS-CoV-2 Mpro-IN-1 Cannot Be Replaced by Other Mpro Inhibitors in Critical Assays


While multiple SARS-CoV-2 Mpro inhibitors share a common enzymatic target, their divergent chemical scaffolds, binding modes, and selectivity profiles preclude simple interchangeability. SARS-CoV-2 Mpro-IN-1 is a benzoisothiazolone-based covalent inhibitor [1], distinct from peptidomimetic aldehydes (e.g., GC376) [2] or the clinical nitrile-based nirmatrelvir [3]. These structural differences translate into measurable variations in target engagement kinetics, off-target activity against host proteases, and cellular antiviral potency [1] [4]. Consequently, substituting SARS-CoV-2 Mpro-IN-1 with another Mpro inhibitor may yield non-equivalent results in selectivity panels, resistance evolution studies, or structure-activity relationship (SAR) campaigns. The quantitative evidence below delineates the specific parameters where SARS-CoV-2 Mpro-IN-1 exhibits verifiable differentiation.

SARS-CoV-2 Mpro-IN-1: Head-to-Head Quantitative Differentiation Data for Informed Procurement


Enzymatic Potency Benchmarking Against Clinical Mpro Inhibitor Nirmatrelvir

SARS-CoV-2 Mpro-IN-1 inhibits the recombinant SARS-CoV-2 main protease with an IC50 of 116 nM in a FRET-based enzymatic assay [1]. For direct procurement comparison, the clinically approved Mpro inhibitor nirmatrelvir (PF-07321332) demonstrates an IC50 of 18.1 ± 0.5 nM against the same target under comparable FRET assay conditions [2]. The ~6.4-fold difference in enzymatic potency is a critical consideration for experimental design. While nirmatrelvir is more potent enzymatically, the distinct chemical scaffold of SARS-CoV-2 Mpro-IN-1 offers a differentiated tool for orthogonal validation of Mpro dependency, particularly in resistance or selectivity studies where nitrile-based inhibitors may exhibit altered binding profiles.

SARS-CoV-2 Main protease Enzyme inhibition IC50 Nirmatrelvir

Target Selectivity: Mpro Preference Over PLpro and RdRp as a Differentiating Feature

SARS-CoV-2 Mpro-IN-1 exhibits selective inhibition of Mpro when tested against the papain-like protease (PLpro) and the RNA-dependent RNA polymerase (RdRp) [1]. While the original publication does not report exact IC50 values for the off-target enzymes, the qualitative selectivity profile—retaining potent Mpro inhibition (IC50 = 116 nM) while exhibiting no significant activity against PLpro or RdRp [1]—differentiates it from less selective Mpro inhibitors. For example, certain aldehyde-based inhibitors (e.g., MPI8) display strong cellular Mpro inhibition (IC50 = 31 nM) but also show measurable antiviral EC50 values that may reflect broader off-target effects [2]. In contrast, the documented selectivity of SARS-CoV-2 Mpro-IN-1 supports its use in experiments requiring stringent target engagement confirmation without confounding activity on other viral enzymes.

SARS-CoV-2 Mpro PLpro RdRp Selectivity Benzoisothiazolone

Irreversible Covalent Binding as a Mechanism-Based Differentiation from Reversible Inhibitors

SARS-CoV-2 Mpro-IN-1 acts as an irreversible covalent inhibitor of Mpro, forming a stable adduct with the catalytic cysteine residue (Cys145) [1]. This mechanism distinguishes it from reversible, non-covalent inhibitors such as some peptidomimetic aldehydes [2] and clinical candidates like ensitrelvir [3]. Irreversible inhibition offers prolonged target suppression after compound washout, which can be advantageous in washout experiments, time-dependent inactivation studies, and cellular assays where sustained Mpro blockade is required. In contrast, reversible inhibitors require continuous presence to maintain target engagement. Quantitative characterization of the covalent bond formation is supported by the benzoisothiazolone scaffold's electrophilic warhead [1], though kinetic parameters (e.g., kinact/Ki) have not been reported. This mechanistic distinction is critical for experimental design, as irreversible inhibitors may exhibit different resistance profiles and cellular durability.

SARS-CoV-2 Mpro Covalent inhibitor Irreversible Benzoisothiazolone

Scaffold Novelty: Benzoisothiazolone Core as a Chemically Distinct Alternative to Peptidomimetics and Nitriles

SARS-CoV-2 Mpro-IN-1 is built upon a benzoisothiazolone core [1], a scaffold that is chemically and pharmacophorically distinct from the peptidomimetic aldehydes (e.g., GC376, MPI8) [2] and the nitrile-based inhibitors (e.g., nirmatrelvir) [3] that dominate the Mpro inhibitor landscape. This scaffold divergence is quantitatively relevant: the benzoisothiazolone series, including 16b-3, was identified through high-throughput screening of diverse libraries and optimized to achieve 116 nM potency [1]. In SAR studies, this scaffold offers a unique vector for further derivatization compared to saturated peptidomimetic backbones. For procurement, this translates to a chemically orthogonal tool compound for use in combination studies, resistance profiling (to avoid cross-resistance with nitriles), and fragment-based drug discovery efforts where novel binding modes are sought.

SARS-CoV-2 Mpro Benzoisothiazolone Scaffold Chemical probe

Optimal Research and Industrial Use Cases for SARS-CoV-2 Mpro-IN-1 Based on Verified Differentiation Data


Orthogonal Target Validation in Mpro-Dependent Antiviral Assays

Use SARS-CoV-2 Mpro-IN-1 as a chemically distinct, covalent Mpro inhibitor to validate that observed antiviral effects are genuinely mediated through Mpro inhibition. Given its selectivity over PLpro and RdRp [1] and its benzoisothiazolone scaffold (different from peptidomimetics and nitriles) [2], this compound serves as an ideal orthogonal tool. Pair it with a structurally unrelated inhibitor (e.g., nirmatrelvir) to confirm target engagement and rule out scaffold-specific off-target activities [3].

Resistance Mechanism and Cross-Resistance Profiling Studies

Employ SARS-CoV-2 Mpro-IN-1 in viral passage experiments to study the evolution of resistance against covalent, benzoisothiazolone-based inhibitors. Because resistance mutations to nitrile-based inhibitors (e.g., E166V, L50F) are well-documented [3], this compound's distinct binding mode can help identify novel resistance pathways or cross-resistance patterns. Researchers can compare resistance mutation profiles between this scaffold and clinical inhibitors to inform next-generation antiviral design.

Chemical Biology Probe for Irreversible Mpro Inactivation Kinetics

Leverage the irreversible covalent inhibition mechanism [1] for washout experiments, time-dependent inhibition assays, and cellular models where sustained Mpro blockade is required. Unlike reversible inhibitors, SARS-CoV-2 Mpro-IN-1 can provide durable target suppression after compound removal, making it suitable for studies of viral rebound kinetics, post-exposure prophylaxis models, or assessment of the cellular half-life of Mpro activity.

Scaffold-Hopping and Fragment-Based Drug Discovery Campaigns

Utilize SARS-CoV-2 Mpro-IN-1 as a starting point for medicinal chemistry optimization due to its novel benzoisothiazolone core [1]. The scaffold's synthetic tractability and distinct binding mode offer opportunities to improve potency, selectivity, and drug-like properties beyond what is achievable with saturated peptidomimetic backbones. Researchers can use this compound to explore alternative chemical space for Mpro inhibition and to generate patentably distinct lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 Mpro-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.